Product packaging for Potassium O-[(3aR,4R,5S,7R)-octahydro-1H-4,7-methanoinden-5-yl] carbonodithioate(Cat. No.:CAS No. 1096687-52-3)

Potassium O-[(3aR,4R,5S,7R)-octahydro-1H-4,7-methanoinden-5-yl] carbonodithioate

Cat. No.: B610947
CAS No.: 1096687-52-3
M. Wt: 266.5 g/mol
InChI Key: IGULCCCBGBDZKQ-ITUTUMSESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

SPK-601, also known as LMV-601, is a cell-permeable inhibitor that specifically targets phosphatidylcholine-specific phospholipase C (PC-PLC). This compound has a molecular formula of C11H15KOS2 and a molecular weight of 266.46 g/mol. It is provided as a solid with a high purity of at least 99.0%, as confirmed by quality control analyses, and its structure is consistent with H-NMR data. For researchers, it is essential to note that SPK-601 has a solubility of at least 1 mg/mL in DMSO. Recommended storage is at -20°C for the powder form, while stock solutions should be stored at -80°C for long-term stability or -20°C for short-term use and used within one month to ensure optimal activity. PC-PLC is an enzyme that plays a crucial role in cell signaling by hydrolyzing phosphatidylcholine. Research has identified that the PLC signaling pathway is aberrantly activated in certain cancers, such as B-cell acute lymphoblastic leukemia (B-ALL), where it contributes to cell survival and can drive resistance to chemotherapeutic agents like glucocorticoids . By inhibiting PC-PLC, SPK-601 serves as a valuable research tool for investigating these pro-survival pathways and exploring mechanisms of drug resistance in scientific studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15KOS2 B610947 Potassium O-[(3aR,4R,5S,7R)-octahydro-1H-4,7-methanoinden-5-yl] carbonodithioate CAS No. 1096687-52-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1096687-52-3

Molecular Formula

C11H15KOS2

Molecular Weight

266.5 g/mol

IUPAC Name

potassium [(1R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate

InChI

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8-,9-,10+;/m1./s1

InChI Key

IGULCCCBGBDZKQ-ITUTUMSESA-M

Isomeric SMILES

C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3OC(=S)[S-].[K+]

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LMV-601;  LMV601;  LM -601;  SPK601;  SPK-601;  SPK 601.

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Spk 601

Inhibition Profile of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) by SPK-601

PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine, a major membrane phospholipid, into diacylglycerol (DAG) and phosphocholine. nih.gov These products serve as important secondary messengers involved in various cellular processes. nih.gov SPK-601 functions by inhibiting the activity of this enzyme. targetmol.comfishersci.atadooq.commedchemexpress.combiocrick.comprobechem.commedchemexpress.com

Specificity and Potency of SPK-601 against PC-PLC

Research indicates that SPK-601 is an effective inhibitor of PC-PLC. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org Studies using purified PC-PLC from Bacillus cereus have demonstrated that SPK-601 inhibits the enzyme's lipase (B570770) activity in vitro. nih.govresearchgate.netresearchgate.netmolbiolcell.org While specific IC50 values for SPK-601 against PC-PLC are noted as proprietary in some contexts, studies have shown a dose-response curve and IC50 similar to that of D609, another known PC-PLC inhibitor. nih.govresearchgate.netresearchgate.netmolbiolcell.org

Comparative Analysis of SPK-601 Inhibitory Characteristics with Analogous Compounds (e.g., D609)

SPK-601's inhibitory profile against PC-PLC has been compared to that of D609. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org D609 is characterized as a selective competitive inhibitor of PC-PLC with a reported Ki of 6.4 μM. fishersci.atadooq.com Comparative in vitro assays using purified Bacillus cereus PC-PLC have shown that SPK-601 inhibits the enzyme with a dose-response curve and IC50 comparable to that of D609. nih.govresearchgate.netresearchgate.netmolbiolcell.org This suggests that SPK-601 possesses similar potency in inhibiting PC-PLC activity in this context.

Downstream Effects of SPK-601 on Intracellular Lipid Signaling Pathways

By inhibiting PC-PLC, SPK-601 impacts the production of key lipid signaling molecules downstream of this enzyme.

Regulation of Diacylglycerol (DAG) Production by SPK-601

PC-PLC-mediated hydrolysis of phosphatidylcholine is a source of diacylglycerol (DAG). nih.gov SPK-601, by inhibiting PC-PLC, suppresses the production of DAG. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org Studies have shown that SPK-601 treatment leads to a reduction in DAG levels in cells. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org This effect is dose-dependent, with significant suppression observed at certain micromolar concentrations. nih.govmolbiolcell.org The suppression of DAG production by SPK-601 is consistent with its role as a PC-PLC inhibitor. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org

Here is a representation of the effect of SPK-601 on DAG production:

TreatmentEffect on DAG ProductionSignificance
ControlBaseline
SPK-601Suppressedp < 0.005 nih.govresearchgate.net

Modulation of Phosphatidic Acid (PA) Generation by SPK-601

Phosphatidic acid (PA) is another important lipid second messenger. wikipedia.org While PC-PLC directly produces DAG, PA can be generated through the phosphorylation of DAG by DAG kinase or via the action of phospholipase D on phosphatidylcholine. researchgate.netresearchgate.netwikipedia.org Inhibition of PC-PLC by SPK-601 has been observed to also suppress PA production in cells. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org This suggests a link between PC-PLC activity, DAG production, and subsequent PA generation, where the reduction in DAG due to SPK-601 indirectly leads to decreased PA levels. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org

Here is a representation of the effect of SPK-601 on PA production:

TreatmentEffect on PA ProductionSignificance
ControlBaseline
SPK-601Suppressedp < 0.005 nih.govresearchgate.net

Influence of SPK-601 on Key Cytoskeletal Regulatory GTPases

Diacylglycerol (DAG), produced by PC-PLC, plays a role in the activation of Rho family GTPases, such as Rho and Cdc42, which are key regulators of the cytoskeleton. nih.govresearchgate.netresearchgate.netresearchgate.netnus.edu.sgnih.gov By suppressing DAG production through PC-PLC inhibition, SPK-601 consequently suppresses the activation of these GTPases. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org Studies have demonstrated that SPK-601 treatment leads to a reduction in the activation of Rho and Cdc42. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org This effect highlights how the modulation of lipid signaling by SPK-601 can impact crucial cellular processes regulated by the cytoskeleton. nih.govresearchgate.netresearchgate.netresearchgate.netmolbiolcell.org

Here is a representation of the effect of SPK-601 on Rho and Cdc42 activation:

TreatmentEffect on Rho ActivationSignificanceEffect on Cdc42 ActivationSignificance
ControlBaselineBaseline
SPK-601Suppressedp < 0.005 nih.govresearchgate.netSuppressedp < 0.005 nih.govresearchgate.net

Investigation of SPK-601's Impact on Rho GTPase Activation

Research has shown that SPK-601 treatment leads to a suppression of Rho activation in cellular models. nih.gov This effect was observed in experiments analyzing the intensity of active Rho zones, particularly around sites of cellular wounding. nih.gov Quantification of Rho activation in cells treated with SPK-601 revealed a statistically significant decrease compared to control cells. nih.gov

The observed inhibition of Rho activation by SPK-601 is attributed to its primary activity as a PC-PLC inhibitor. nih.gov PC-PLC-mediated hydrolysis of phosphatidylcholine generates DAG, which has been shown to be essential for the activation of Rho in response to certain stimuli, such as wounding. nih.gov By inhibiting PC-PLC, SPK-601 reduces the production of DAG, thereby impairing the signaling cascade that leads to Rho activation. nih.gov

Detailed research findings indicate that SPK-601 significantly suppresses DAG production in cellular contexts. nih.gov This reduction in DAG levels correlates with the observed decrease in Rho activation. nih.gov

Table 1: Impact of SPK-601 on Rho Activation

TreatmentRho Activation (Relative Intensity)Statistical Significance (vs Control)
ControlHigh-
SPK-601Reducedp < 0.005 nih.gov

Note: Data derived from quantification of Rho zones at 60 seconds post-stimulation in a wound repair model. nih.gov

Analysis of SPK-601's Influence on Cdc42 GTPase Activation

Similar to its effect on Rho, SPK-601 has been shown to suppress the activation of Cdc42 GTPase. nih.gov Studies evaluating Cdc42 activation, particularly in the context of cellular responses like wound repair, demonstrated that SPK-601 treatment significantly reduces the intensity of active Cdc42 zones. nih.gov Quantitative analysis confirmed a statistically significant suppression of Cdc42 activation in the presence of SPK-601 compared to control conditions. nih.gov

The mechanism underlying SPK-601's influence on Cdc42 activation is also linked to its inhibition of PC-PLC and the subsequent decrease in DAG levels. nih.gov Diacylglycerol is a key lipid second messenger that plays a crucial role in the activation of Cdc42 in response to certain cellular cues, including wounding. nih.gov By inhibiting PC-PLC, SPK-601 reduces the availability of DAG, thereby interfering with the signaling pathways required for Cdc42 activation. nih.gov

Research findings highlight that the suppression of DAG production by SPK-601 is associated with the diminished activation of Cdc42. nih.gov This suggests a direct link between PC-PLC activity, DAG levels, and Cdc42 activation in the investigated cellular processes. nih.gov

Table 2: Influence of SPK-601 on Cdc42 Activation

TreatmentCdc42 Activation (Relative Intensity)Statistical Significance (vs Control)
ControlHigh-
SPK-601Reducedp < 0.005 nih.gov

Note: Data derived from quantification of Cdc42 zones at 60 seconds post-stimulation in a wound repair model. nih.gov

In Vitro and Preclinical Non Human Research Studies of Spk 601

Enzyme-Based Characterization of SPK-601's Activity

Characterization of SPK-601's activity has involved direct enzyme assays to understand its inhibitory potential against purified PC-PLC.

PC-PLC Enzyme Activity Assays Utilizing Purified Enzymes (e.g., from Bacillus cereus)

In vitro assays have been conducted to directly assess the inhibitory effect of SPK-601 on PC-PLC. Studies utilizing PC-PLC purified from Bacillus cereus have shown that SPK-601 acts as an effective inhibitor of this enzyme. ncats.iokegg.jpuni-freiburg.de The in vitro inhibition profile of SPK-601 against Bacillus cereus PC-PLC has been reported to exhibit a dose-response curve similar to that of D609, another known PC-PLC inhibitor. ncats.iokegg.jpuni-freiburg.de

Determination of Half-Maximal Inhibitory Concentration (IC50) Values for SPK-601 in Biochemical Systems

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. In biochemical systems, the IC50 for SPK-601's inhibition of PC-PLC in vitro has been described as similar to that of D609. ncats.iokegg.jpuni-freiburg.de In established cell line models, specifically in human cervical epithelial cells infected with HPV-31, SPK-601 demonstrated a dose-dependent inhibitory effect on cell growth with an IC50 of 16 μg/mL after 72 hours of incubation. mitotox.orgchemwhat.ru

Table 1: IC50 Value of SPK-601 in HPV-31 Cells

Cell LineIncubation TimeEffectIC50 Value
HPV-31 cells72 hoursCell Growth Inhibition16 μg/mL

Cellular Model Investigations of SPK-601

Beyond enzymatic characterization, research has extended to investigating SPK-601's effects in various cellular and model organism systems to understand its impact on biological processes.

Research in Established Cell Line Models (e.g., HPV-31 cells)

Studies using established cell lines, such as human cervical epithelial cells infected with high-risk HPV-31, have provided insights into SPK-601's cellular activity. In these cells, SPK-601 exhibited a dose-dependent inhibitory effect on cell growth. mitotox.orgchemwhat.ru Furthermore, treatment with SPK-601 in HPV-31 cells has been shown to inhibit HPV-31 specific RNA expression and DNA replication. mitotox.org SPK-601 has also been included in studies assessing cell mortality in other cell lines, such as the B-ALL cell lines Nalm-6 and RS4;11.

Studies Utilizing Model Organisms (e.g., Xenopus oocytes) for Cellular Process Analysis

The Xenopus oocyte model has been utilized to analyze cellular processes, including single-cell wound repair. In this model, SPK-601 was found to inhibit PC-PLC activity. ncats.iokegg.jpuni-freiburg.de Its application suppressed the production of diacylglycerol (DAG) and phosphatidic acid (PA) around wound sites. ncats.iokegg.jpuni-freiburg.de Additionally, SPK-601 inhibited the activation of Rho and Cdc42, proteins involved in cellular signaling, around wounds in Xenopus oocytes. ncats.iokegg.jpuni-freiburg.de In a wounding assay, SPK-601 impaired healing in Xenopus oocytes at concentrations that were sufficient to suppress DAG production in vivo. ncats.iokegg.jp

Analysis of Cellular Growth Inhibition Induced by SPK-601 in Specific In Vitro Systems

Analysis of SPK-601 in specific in vitro systems has demonstrated its capacity to induce cellular growth inhibition. This effect was notably observed in HPV-31 infected cervical epithelial cells, where SPK-601 caused dose-dependent growth inhibition with a determined IC50 value. mitotox.orgchemwhat.ru The findings from cell line studies collectively indicate that SPK-601 can impede the proliferation of certain cell types in vitro. mitotox.orgchemwhat.ru

Research into the Antimicrobial Properties and Mechanisms of SPK-601

SPK-601 is being investigated as a novel compound with potential antimicrobial applications. Research efforts have focused on understanding its effects on microbial targets through in vitro and preclinical studies.

SPK-601 is characterized as a novel antimicrobial peptide-based product derived from engineered microbial strains. biosynth.com Its primary mode of action involves targeting the structural integrity of microorganisms. biosynth.com Studies indicate that SPK-601 functions by disrupting microbial cell walls, ultimately leading to cell lysis and the death of targeted microorganisms. biosynth.com This compound is noted to be particularly effective against Gram-positive bacteria, which is attributed to its affinity for the teichoic acids present in their cell walls. biosynth.com

Beyond direct structural disruption, the mechanism of action of SPK-601 also involves binding to specific lipid components on the bacterial cell surface. biosynth.com This interaction is reported to result in the formation of pores and a subsequent imbalance in osmotic pressures across the cell membrane. biosynth.com

SPK-601 has also been identified as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). medchemexpress.comnih.govadooq.com In vitro studies using PC-PLC purified from Bacillus cereus demonstrated that SPK-601 inhibits this enzyme with a dose-response curve and IC50 similar to that of D609, another known PC-PLC inhibitor. nih.gov

Academic Research on the Antimicrobial Mechanism of SPK-601

Academic research has delved into the specific mechanisms by which SPK-601 exerts its antimicrobial effects, particularly focusing on its interactions with microbial cellular structures and potential synergistic activities.

Investigation of SPK-601's Role in Microbial Cell Wall Disruption

Research indicates that SPK-601 functions by disrupting the structural integrity of microbial cell walls. biosynth.com This disruption is a key step leading to the lysis and death of targeted microorganisms. biosynth.com The effectiveness against Gram-positive bacteria is linked to SPK-601's affinity for teichoic acids found in their cell walls, suggesting a specific interaction with these components that compromises the cell wall structure. biosynth.com

Research into Pore Formation Mechanisms Elicited by SPK-601 in Microbial Membranes

Studies on Synergistic Effects of SPK-601 with Other Antimicrobial Agents in Preclinical Models

In Vitro PC-PLC Inhibition Data for SPK-601

In vitro studies have quantified the inhibitory effect of SPK-601 on PC-PLC purified from Bacillus cereus. nih.gov The inhibition profile of SPK-601 was found to be comparable to that of D609. nih.gov

InhibitorTarget EnzymeSource of EnzymeIC50 Value
SPK-601Phosphatidylcholine-specific Phospholipase C (PC-PLC)Bacillus cereusSimilar to D609 nih.gov
D609Phosphatidylcholine-specific Phospholipase C (PC-PLC)Bacillus cereus6.4 µM (Ki) adooq.com

Advanced Methodologies and Techniques Utilized in Spk 601 Research

Quantitative Biochemical Assay Development and Optimization

Quantitative biochemical assays are fundamental in characterizing the potency and efficacy of compounds like SPK-601. These assays are designed to measure specific biochemical reactions or the activity of target enzymes, such as PC-PLC, in a quantifiable manner. The development and optimization of these assays involve selecting appropriate substrates, determining optimal reaction conditions, and ensuring sensitivity and reproducibility.

In the context of SPK-601 research, quantitative assays have been employed to assess its inhibitory effect on PC-PLC activity. Studies have utilized in vitro assays with purified PC-PLC to determine dose-response curves and calculate the half-maximal inhibitory concentration (IC50) of SPK-601 researchgate.net. For instance, SPK-601 has been shown to inhibit PC-PLC in vitro with an IC50 similar to that of D609 researchgate.net. Beyond direct enzyme inhibition, quantitative biochemical methods have also been used to measure downstream effects of PC-PLC inhibition. This includes quantifying the production of signaling molecules like diacylglycerol (DAG) and phosphatidic acid (PA) in response to stimuli, which are products of PC-PLC activity researchgate.net. SPK-601 has been observed to suppress the production of DAG and PA in cellular contexts researchgate.net.

Furthermore, quantitative assays have been applied to evaluate the broader biological impact of SPK-601. For example, its effect on cell growth has been quantified, with research indicating a dose-dependent inhibition of cell growth in certain cell lines, such as HPV-31 cells, with a reported IC50 of 16 μg/mL after 72 hours of treatment targetmol.comprinsesmaximacentrum.nl. Quantitative RT-PCR is another biochemical technique that has been used in studies involving SPK-601 to quantify changes in RNA expression levels, such as viral RNA syncell.com.

Live-Cell Imaging and Fluorescent Reporter Systems for Cellular Pathway Visualization

Live-cell imaging coupled with fluorescent reporter systems provides a powerful approach to visualize dynamic cellular processes and the activity of specific signaling pathways in real-time within living cells. While specific applications of live-cell imaging and fluorescent reporters directly focused on SPK-601 were not extensively detailed in the provided search results, these techniques are broadly applicable to studying the cellular pathways influenced by PC-PLC inhibition.

Fluorescent reporters can be genetically encoded or introduced as fluorescent probes to track the localization and activity of proteins involved in PC-PLC signaling or downstream events. Live-cell imaging allows for the observation of cellular responses to SPK-601 treatment over time, providing insights into the kinetics and spatial dynamics of its effects. For instance, changes in calcium signaling, which can be affected by lipid signaling pathways modulated by PC-PLC, could potentially be monitored using fluorescent calcium indicators in live cells treated with SPK-601 nih.gov. The activation of Rho and Cdc42, which are downstream of DAG and PA production, has been assessed in cells treated with SPK-601, suggesting that live-cell imaging techniques capable of visualizing the activity of these GTPases could be relevant researchgate.net. General research demonstrates the utility of live-cell imaging and fluorescent reporters for studying protein-protein interactions and signaling dynamics wcupa.eduoko-lab.com.

Molecular Biological Techniques for Gene and Protein Expression Analysis

Molecular biological techniques are essential for analyzing changes in gene and protein expression levels in response to compound treatment. These methods provide insights into the molecular mechanisms by which a compound exerts its effects.

Research involving SPK-601 has utilized techniques such as quantitative RT-PCR to assess its impact on RNA expression. For example, SPK-601 has been shown to inhibit HPV-31 specific RNA expression targetmol.comprinsesmaximacentrum.nl. This indicates that SPK-601 may influence gene transcription or RNA stability related to the virus. While not specifically linked to SPK-601 in the provided results, techniques like Western blotting or ELISA could be employed to quantify the protein levels of PC-PLC or other proteins in the affected pathways. Gene expression profiling techniques, such as microarrays or RNA sequencing, could also be used to comprehensively analyze the transcriptional changes induced by SPK-601 treatment. These methods allow for a broader understanding of the cellular response at the molecular level nih.gov.

Advanced Microscopy Techniques for Subcellular Localization and Dynamic Processes

Advanced microscopy techniques offer high-resolution visualization of cellular structures and the localization of molecules within cells. These techniques are crucial for understanding where a compound acts and how it affects cellular organization.

While specific studies detailing the subcellular localization of SPK-601 itself or the precise localization of its effects using advanced microscopy were not prominently featured in the provided results, these techniques are highly relevant to studying PC-PLC and its inhibitors. PC-PLC is typically membrane-associated, and advanced microscopy, such as confocal microscopy or super-resolution microscopy, could be used to study the localization of PC-PLC and how SPK-601 might influence its distribution or activity within cellular membranes americanlaboratory.com. Techniques like immunofluorescence microscopy could be used to visualize the localization of downstream signaling molecules affected by SPK-601, such as activated Rho or Cdc42, providing spatial information about the compound's effects researchgate.netscribd.com. Advanced microscopy is widely used to determine the subcellular localization of proteins and visualize dynamic cellular processes syncell.comnih.govplos.orgbiorxiv.org.

Methodological Considerations for High-Throughput Screening in Inhibitor Discovery

High-throughput screening (HTS) is a powerful approach for rapidly identifying compounds with desired biological activity from large libraries. While the provided results indicate that SPK-601 is an inhibitor researchgate.nettargetmol.comprinsesmaximacentrum.nlbioscience.co.ukglpbio.com, suggesting it could have been a hit from an HTS campaign, specific details on the HTS methodologies used for its discovery or profiling were not available.

However, the general principles and considerations for HTS in inhibitor discovery are highly relevant. HTS typically involves miniaturized assays, automation, robotics, and sophisticated data analysis to screen tens to hundreds of thousands of compounds per day prinsesmaximacentrum.nlilabsolutions.comnih.gov. For identifying PC-PLC inhibitors like SPK-601, HTS assays would likely involve a quantitative assay that measures PC-PLC activity, such as a fluorescence-based or luminescence-based assay, which can be easily scaled for high-volume screening nih.gov. The assay would be optimized for sensitivity, reproducibility, and a robust signal-to-background ratio (often assessed using the Z'-factor) to minimize false positives and negatives. nih.gov. Methodological considerations include the choice of enzyme source (e.g., purified enzyme or cell lysates), substrate, detection method, and automation platform prinsesmaximacentrum.nlilabsolutions.comnih.gov. HTS allows for the rapid identification of lead compounds that can then be further characterized and optimized ilabsolutions.com. SPK-601's identification as a PC-PLC inhibitor suggests that such screening approaches were likely instrumental in its research trajectory prinsesmaximacentrum.nlilabsolutions.combiocrick.com.

Future Directions and Unexplored Research Avenues for Spk 601

Comprehensive Elucidation of SPK-601's Broader Biological System Interactions

While SPK-601 has been identified as a PC-PLC inhibitor, a comprehensive understanding of its interactions within complex biological systems is still needed. Future research should focus on mapping the full spectrum of its molecular targets beyond PC-PLC. This could involve proteomic and lipidomic studies to identify other enzymes, proteins, or lipids that are directly or indirectly affected by SPK-601 treatment. Investigating its impact on various cellular pathways and networks will provide a more holistic view of its biological activity. Understanding how SPK-601 influences interconnected signaling cascades and metabolic processes is crucial for predicting its effects in different physiological and pathological contexts. Research into the "interactome" concept, examining the network of interactions among biomolecules, could be particularly relevant here.

Exploration of Novel Applications for SPK-601 as a Chemical Probe in Cellular Signal Transduction

Given its inhibitory activity, SPK-601 holds potential as a valuable chemical probe to dissect specific aspects of cellular signal transduction pathways. Future studies could leverage SPK-601 to investigate the roles of PC-PLC and its downstream effectors, such as DAG and PA, in various cellular processes. nih.gov This could involve using SPK-601 in conjunction with other tools to selectively perturb signaling networks and observe the resulting phenotypic changes. Exploring its utility in studying pathways related to cell growth, proliferation, differentiation, and stress responses could reveal novel insights into fundamental cellular mechanisms. For instance, its effect on Rho and Cdc42 activation suggests potential use in studying cytoskeletal dynamics and cell motility signaling. nih.gov Research into protein kinases, which are key regulators of cellular pathways and frequently associated with diseases, could also benefit from using SPK-601 as a probe to understand the interplay between lipid signaling and protein phosphorylation. mdpi.com

Structural Biology and Structure-Activity Relationship (SAR) Studies to Inform Inhibitor Design

Detailed structural biology studies of SPK-601 in complex with its target enzyme(s) are essential for understanding the molecular basis of its activity. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structures, revealing the binding mode and key interactions. ichb.plcriver.com Complementary Structure-Activity Relationship (SAR) studies are crucial to identify the specific chemical moieties of SPK-601 responsible for its inhibitory potency and selectivity. criver.comgardp.org By synthesizing and testing a series of SPK-601 analogs with systematic modifications, researchers can establish relationships between structural changes and biological activity. This information is invaluable for the rational design of novel, more potent, selective, and stable inhibitors based on the SPK-601 scaffold. criver.comgardp.org Such studies can inform lead optimization efforts in drug discovery. criver.com

Development and Application of Advanced In Vitro and Ex Vivo Research Models for SPK-601 Studies

To better recapitulate the complexity of biological systems, future research on SPK-601 should utilize and develop advanced in vitro and ex vivo models. Moving beyond traditional 2D cell cultures, the use of 3D cell models, organoids, or microfluidic systems (organ-on-chip models) can provide more physiologically relevant environments to study SPK-601's effects. qima-lifesciences.commicrofluidics-innovation-center.comfrontiersin.org Ex vivo models, using freshly isolated tissues or organs, can bridge the gap between in vitro studies and in vivo observations, allowing for the investigation of SPK-601's activity in a more intact tissue context. qima-lifesciences.comfrontiersin.orgnih.govfrontiersin.org These models can be particularly useful for studying tissue-specific responses and complex cellular interactions. qima-lifesciences.comfrontiersin.org Developing and validating these advanced models specifically for SPK-601 research will be critical for obtaining more predictive and translatable data.

Q & A

Q. What is the primary biochemical mechanism of SPK-601, and how does it inhibit PC-PLC?

SPK-601 selectively targets phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme critical in bacterial membrane integrity and eukaryotic cell signaling. It acts as a competitive inhibitor by binding to the enzyme's active site, disrupting hydrolysis of phosphatidylcholine into diacylglycerol and phosphocholine. Methodologically, validate inhibition via enzymatic assays using fluorescent substrates (e.g., NBD-C6-HPC) and measure IC50 values (reported as ≤18.76 μM in DMSO) .

Q. What are the optimal storage and solubility conditions for SPK-601 in experimental settings?

  • Solubility : ≥1 mg/mL in DMSO at 25°C; higher concentrations may require sonication at 37°C .
  • Storage :
FormTemperatureStability
Powder-20°C3 years
Solution (DMSO)-80°C6 months
Solution (DMSO)-20°C1 month
Avoid freeze-thaw cycles to prevent degradation .

Q. How should researchers prepare stock solutions for in vitro or in vivo studies?

  • Calculate working concentrations using molecular weight (266.46 g/mol) and purity (>98%).
  • For in vivo dosing, adjust for species-specific Km factors (e.g., human: 37; mouse: 3; rat: 6.2) to convert mg/kg to mg/m² .

Advanced Research Questions

Q. How can researchers resolve contradictions in SPK-601’s reported efficacy across bacterial strains?

  • Hypothesis testing : Compare PC-PLC expression levels across strains via Western blotting.
  • Control experiments : Include a PC-PLC knockout strain to confirm target specificity.
  • Data normalization : Use relative inhibition (%) rather than absolute IC50 if solvent conditions vary .

Q. What experimental designs are recommended to assess SPK-601’s off-target effects in eukaryotic systems?

  • Co-inhibition assays : Test SPK-601 alongside other phospholipase inhibitors (e.g., ML-298 for PLD2, LCL521 for ACDase) to identify cross-reactivity .
  • Transcriptomic profiling : Perform RNA-seq on treated mammalian cells to detect dysregulated lipid metabolism pathways .

Q. How can dose-response data be optimized to account for SPK-601’s solubility limitations?

  • Solvent optimization : Compare activity in DMSO, PBS, and lipid carriers (e.g., cyclodextrin).
  • Dynamic light scattering (DLS) : Verify colloidal stability at high concentrations .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing SPK-601’s antimicrobial synergy with other agents?

  • Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices.
  • Bliss independence model : Quantify additive vs. synergistic effects .

Q. How should researchers validate PC-PLC inhibition in live-cell imaging studies?

  • Fluorescent probes : Use PED6 (a quenched phospholipid substrate) to visualize real-time enzymatic activity.
  • Negative controls : Include cells treated with inactive SPK-601 analogs (e.g., stereoisomers) .

Data Reproducibility & Reporting

Q. What metadata must be included when publishing SPK-601-related findings?

  • Compound verification : Report purity (HPLC), lot number, and CAS (1096687-52-3).
  • Experimental conditions : Detail solvent batch, temperature, and agitation methods .

Q. How can researchers address batch-to-batch variability in SPK-601?

  • QC protocols : Require suppliers to provide COA (Certificate of Analysis) with each batch.
  • In-house validation : Re-test IC50 values using standardized assays .

Ethical & Safety Guidelines

  • Biosafety : Use BSL-2 containment for studies involving pathogenic bacterial strains .
  • Data integrity : Archive raw datasets (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo .

Retrosynthesis Analysis

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Reactant of Route 1
Potassium O-[(3aR,4R,5S,7R)-octahydro-1H-4,7-methanoinden-5-yl] carbonodithioate
Reactant of Route 2
Potassium O-[(3aR,4R,5S,7R)-octahydro-1H-4,7-methanoinden-5-yl] carbonodithioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.